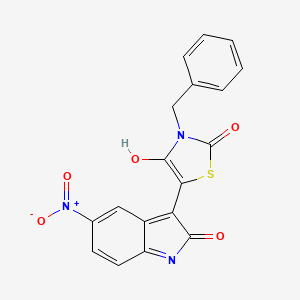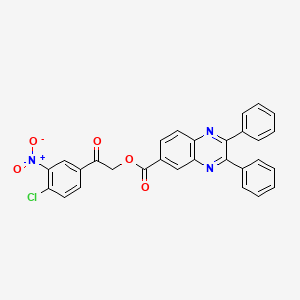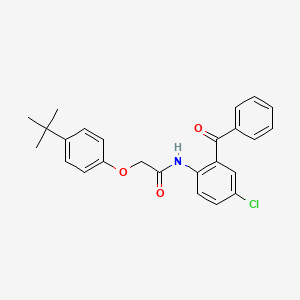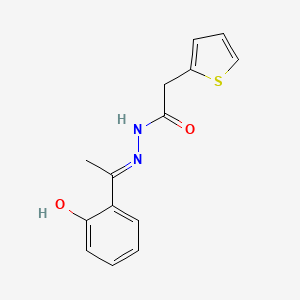![molecular formula C24H24BrN3O4 B11680472 ethyl 4-{3-[(E)-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11680472.png)
ethyl 4-{3-[(E)-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{3-[(E)-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrole ring substituted with a benzoate ester and a bromophenoxy group, making it an interesting subject for studies in organic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{3-[(E)-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the benzoate ester and bromophenoxy groups. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
化学反応の分析
Types of Reactions
Ethyl 4-{3-[(E)-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, making it valuable in organic synthesis and materials science.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies in biochemistry and molecular biology.
Medicine: The compound’s potential pharmacological properties could be explored for the development of new drugs or therapeutic agents.
Industry: It may find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism by which ethyl 4-{3-[(E)-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent modifications. Further research is needed to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
Ethyl 4-bromo-3-ethoxymethyl-benzoate: This compound shares the benzoate ester and bromophenoxy groups but lacks the pyrrole ring, making it less complex.
4-bromo-3-ethoxymethyl-benzoic acid ethyl ester: Similar in structure but with different functional groups, leading to distinct chemical properties.
Uniqueness
Ethyl 4-{3-[(E)-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate is unique due to its combination of a pyrrole ring, benzoate ester, and bromophenoxy group
特性
分子式 |
C24H24BrN3O4 |
|---|---|
分子量 |
498.4 g/mol |
IUPAC名 |
ethyl 4-[3-[(E)-[[2-(4-bromophenoxy)acetyl]hydrazinylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoate |
InChI |
InChI=1S/C24H24BrN3O4/c1-4-31-24(30)18-5-9-21(10-6-18)28-16(2)13-19(17(28)3)14-26-27-23(29)15-32-22-11-7-20(25)8-12-22/h5-14H,4,15H2,1-3H3,(H,27,29)/b26-14+ |
InChIキー |
IHPZTNZEKYWXMN-VULFUBBASA-N |
異性体SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)COC3=CC=C(C=C3)Br)C |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)COC3=CC=C(C=C3)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(3,5-dimethylphenyl)-2-hydroxypyrimidine-4,6(1H,5H)-dione](/img/structure/B11680390.png)


![2-Ethoxyethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11680414.png)
![4-{4-Oxo-5-[(5E)-4-oxo-3-[3-(phenylcarbamoyl)propyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}-N-phenylbutanamide](/img/structure/B11680418.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11680421.png)
![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11680429.png)
![(2Z)-2-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11680434.png)
methanone](/img/structure/B11680440.png)
![2-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-1-benzothiophene-3-ol](/img/structure/B11680445.png)
![3-chloro-N-(4-chlorophenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]benzamide](/img/structure/B11680446.png)

![Ethyl 2-[2-(2,6-dimethylphenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11680460.png)

